molecular formula C11H11F3OS2 B14053306 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14053306
M. Wt: 280.3 g/mol
InChI Key: RLJBMVUJUDCBAM-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is a substituted aryl ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with methylthio (-SMe) and trifluoromethylthio (-SCF₃) groups at positions 3 and 4, respectively. The compound’s structure combines electron-donating (methylthio) and electron-withdrawing (trifluoromethylthio) substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS2/c1-7(15)5-8-3-4-9(10(6-8)16-2)17-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

RLJBMVUJUDCBAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The methylthio and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethylthio group in the target compound increases molar mass and density compared to analogues with only methylthio substituents .
  • Electron-withdrawing groups (-SCF₃, -CF₃) enhance thermal stability, as evidenced by higher predicted boiling points (e.g., 281°C for the target compound vs. unmeasured values for simpler analogues) .

Anti-Inflammatory Activity

Propan-2-one derivatives with thioether substituents exhibit COX-2 inhibitory activity. For example:

  • 1-((4-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one (21a): IC₅₀ = 0.045–0.075 μM (comparable to celecoxib, IC₅₀ = 0.045 μM) .
  • The target compound’s trifluoromethylthio group may enhance binding affinity to COX-2 due to increased electronegativity, though direct data is lacking .

Metabolic Pathways

Aryl propan-2-ones are often metabolites of amphetamine derivatives. For instance:

  • 1-[4-(Methylthio)phenyl]propan-2-one (III) : Formed via oxidative deamination of 4-MTA (a serotonin-releasing agent) and further reduced to 1-[4-(methylthio)phenyl]propan-2-ol .
  • The trifluoromethylthio group in the target compound likely confers metabolic resistance, delaying degradation compared to methylthio analogues .

Biological Activity

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound featuring a unique molecular structure that includes both methylthio and trifluoromethylthio groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

PropertyValue
Molecular Formula C11H11F3OS2
Molecular Weight 280.3 g/mol
IUPAC Name 1-[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one
CAS Number 1804245-34-8

The biological activity of this compound is primarily attributed to its functional groups, which facilitate interactions with various biological targets. The methylthio and trifluoromethylthio groups can participate in electron transfer, nucleophilic attacks, and radical formation, making this compound a versatile candidate for further pharmacological studies.

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways may also be notable. Sulfur-containing compounds have been investigated for their roles in reducing inflammation through various mechanisms, including the inhibition of cytokine production.

Anticancer Properties

Preliminary studies suggest potential anticancer activity associated with compounds bearing trifluoromethyl and methylthio groups. These groups may influence the compound's interaction with cancer cell signaling pathways, although specific data on this compound's efficacy against cancer cells remains scarce.

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on structurally similar compounds found that modifications involving trifluoromethyl and sulfur moieties resulted in enhanced selectivity towards specific biological targets, such as nuclear receptors involved in inflammatory responses .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of substituents significantly affects biological activity. For example, the unique arrangement of methylthio and trifluoromethyl groups in this compound could lead to distinct pharmacological profiles compared to other derivatives .
  • Computational Predictions : In silico studies utilizing molecular docking and predictive modeling have indicated that compounds similar to this compound possess favorable binding affinities for various biological targets, suggesting potential therapeutic applications .

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